molecular formula C16H22N4O4S B5551126 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5551126
M. Wt: 366.4 g/mol
InChI Key: DOBRMVXVXXXYCJ-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrazine derivatives often involves multi-component reactions (MCRs) that allow for the efficient assembly of densely functionalized molecules from simple starting materials. For instance, the use of catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been applied for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting the role of catalysis in facilitating complex heterocyclic constructions under green chemistry conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The determination of molecular structure often relies on spectroscopic methods and X-ray diffraction analysis. For example, the elucidation of substituted pyrazolo[1,5-a]pyrimidines through NMR spectroscopy and X-ray diffraction analysis provides insight into the reaction mechanisms and structural configurations of complex heterocyclic molecules, which are critical for understanding the properties and reactivity of compounds like (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar heterocyclic compounds, which often undergo cyclocondensation reactions, nucleophilic substitutions, and transformations facilitated by catalysts to form diverse derivatives with potential biological activities (Xue et al., 2016).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure and the presence of functional groups. Studies on similar compounds, like the synthesis and characterization of pyrazoline-spirooxindoles, contribute to our understanding of how structural variations impact the physical properties of heterocyclic compounds (Zohreh & Alizadeh, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of this compound in synthetic chemistry and drug discovery. The synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles showcases the intricate relationship between structure and reactivity, providing a foundation for the exploration of such compounds (Prasanna et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reaction Mechanisms : Research on related pyrazole and pyrazine derivatives focuses on their synthesis and the elucidation of reaction mechanisms. For instance, the study of substituted pyrazolo[1,5-a]pyrimidines reveals insights into reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis, providing a foundation for synthesizing similar complex molecules (Chimichi et al., 1996). Similar methodologies could be applicable in the synthesis and analysis of "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide".

  • Novel Heterocyclic Compounds Synthesis : Another study highlights the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, indicating the broad interest in synthesizing and exploring the properties of new heterocyclic compounds (Kamal El‐dean et al., 2018). These synthetic pathways might offer insights into the synthesis of related compounds, including the target molecule.

Biological and Pharmaceutical Research

  • Antimicrobial and Anticancer Activities : Research on new heterocyclic compounds based on pyrazole derivatives, such as the study on the synthesis and antimicrobial activity of new heterocycles, indicates the potential for discovering novel therapeutic agents (El‐Emary et al., 2002). Although the direct application of the specified chemical compound in drug discovery is not discussed, the methodologies and findings from these studies could be relevant for assessing its potential biological activities.

Materials Science and Catalysis

  • Catalytic Applications and Material Synthesis : Some studies explore the synthesis of complex heterocyclic compounds for potential use in catalysis or as materials with unique properties. For example, the synthesis of pyrazole, isoxazole, and other derivatives for antimicrobial and anti-inflammatory agents suggests the versatility of these compounds in various scientific applications (Kendre et al., 2015). This area could offer opportunities for employing "this compound" in novel material or catalytic applications.

properties

IUPAC Name

[(4aR,7aS)-4-(1-methylpyrazole-4-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-18-8-12(7-17-18)16(22)20-6-5-19(15(21)11-3-2-4-11)13-9-25(23,24)10-14(13)20/h7-8,11,13-14H,2-6,9-10H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRMVXVXXXYCJ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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